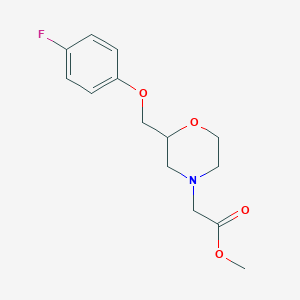

Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate

Description

Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a morpholine-derived compound featuring a 4-fluorophenoxymethyl substituent attached to a morpholino ring, which is further linked to a methyl acetate group. This structure combines a morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—with a fluorinated aromatic ether and an ester functional group.

Properties

Molecular Formula |

C14H18FNO4 |

|---|---|

Molecular Weight |

283.29 g/mol |

IUPAC Name |

methyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |

InChI Key |

YLVQIWPRPYRBLE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate typically involves the reaction of 4-fluorophenol with formaldehyde and morpholine, followed by esterification with methyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds structurally similar to methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate exhibit significant antimicrobial properties. For example, derivatives have shown effective inhibition against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting strong antibacterial efficacy .

2. Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly through modifications in the phenyl and morpholine groups. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with naphthalene rings have shown notable growth inhibition in HT29 colon cancer cells, with IC50 values below 1.98 μg/mL .

Antimicrobial Evaluation

In vitro studies have evaluated the compound's ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents.

Cytotoxicity Assays

Cytotoxic effects were assessed on Jurkat T cells and HT29 cells, revealing that electron-donating groups significantly enhance cytotoxicity. This suggests that the presence of fluorophenyl and morpholine groups in this compound could similarly influence its antitumor properties .

Data Tables

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Substituent and Ester Variations

Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6)

- Structural Differences: The 4-fluorophenoxy group in the target compound is replaced with a 4-methoxyphenoxy group. The ester moiety is ethyl instead of methyl.

- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, which may influence metabolic stability and bioavailability .

(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride

- Structural Differences: Replaces the morpholino and phenoxymethyl groups with an amino acid backbone.

Methyl 2-Phenylacetoacetate (CAS 16648-44-5)

- Structural Differences: Features a phenylacetoacetate core instead of a morpholino-ether system.

- Applications :

Functional Analogs: Morpholino-Containing Bioactive Compounds

CD73 Inhibitors with Morpholino Substituents

- Example: Methyl 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate Activity: Exhibits partial reversion of adenosine-mediated immune suppression at 10 μM, attributed to its morpholino-thiopyridine scaffold . Comparison:

- The target compound lacks the thiopyridine core and cyano groups, which are critical for CD73 inhibition in this series.

Aprepitant Derivatives with Fluorophenyl-Morpholino Motifs

- Example: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one Structure-Activity Relationship:

- Incorporates a triazole ring and trifluoromethyl groups, enhancing binding to neurokinin receptors.

- The target compound’s simpler structure lacks these features, suggesting divergent therapeutic targets .

Biological Activity

Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a morpholine ring, which enhances its solubility and bioavailability, alongside a 4-fluorophenoxy group that plays a crucial role in its biological interactions. The general structure can be represented as follows:

This compound interacts with various molecular targets, primarily through enzyme inhibition and receptor modulation. The presence of the morpholine ring allows for enhanced interaction with biological macromolecules, potentially influencing pathways related to neurotransmitter reuptake and inflammatory responses.

Key Mechanisms:

- Inhibition of Acetylcholinesterase : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

- Serotonin and Norepinephrine Reuptake Inhibition : The compound's structural analogs have been investigated for their ability to inhibit monoamine transporters, suggesting potential applications in mood disorders .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous molecules have demonstrated cytotoxic effects against multiple cancer cell lines, indicating that the fluorophenoxy group may enhance selective toxicity towards malignant cells .

Case Studies

- Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of similar compounds, several derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .

- Neuroprotective Effects : A related compound was shown to inhibit acetylcholinesterase more potently than galanthamine, highlighting the potential neuroprotective effects of morpholine-containing derivatives .

- Anti-inflammatory Activity : Compounds derived from morpholine structures have been documented to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating anti-inflammatory properties that could be leveraged for therapeutic use .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with fluorinated aromatic precursors (e.g., 4-fluorophenylacetic acid derivatives, as seen in and ). Key steps include:

- Morpholino intermediate formation : Reacting 4-fluorophenoxy-methyl bromide with morpholine under reflux in anhydrous THF (60°C, 12 hours) .

- Esterification : Coupling the morpholino intermediate with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) at 80°C for 8 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >90% purity.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Morpholino formation | THF, reflux, 12h | 75-80% | 85% |

| Esterification | K₂CO₃, DMF, 80°C | 65-70% | 90% |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min. Retention time: ~8.2 minutes .

- NMR : Key signals include δ 3.72–3.82 ppm (morpholine protons), δ 4.20 ppm (ester OCH₃), and δ 7.10–7.30 ppm (4-fluorophenyl aromatic protons) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 312.1 (calculated: 312.12) .

Advanced Research Questions

Q. What analytical strategies are recommended for identifying metabolites in biological matrices?

Methodological Answer: For metabolic studies in plasma or tissue homogenates:

- Sample Preparation : Protein precipitation with cold acetonitrile (4:1 v/v) followed by centrifugation (10,000 ×g, 10 min) .

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Metabolites often show pseudomolecular ions at m/z 288.2 (demethylation) or m/z 328.1 (hydroxylation) .

- Data Analysis : Compare fragmentation patterns with synthetic standards and use software (e.g., XCMS) for untargeted metabolite profiling .

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound?

Methodological Answer: Contradictions in activity data (e.g., varying IC₅₀ values) may arise from:

- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .

- Compound Stability : Degradation under high humidity or light exposure (monitor via accelerated stability studies at 40°C/75% RH for 4 weeks) .

- Synergistic Effects : Test combinations with co-solvents (e.g., DMSO concentration ≤0.1%) to rule out artifactorial interactions .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). The morpholino and fluorophenyl groups show high affinity for hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations, with RMSD <2.0 Å after equilibration .

- QSAR Modeling : Train models using datasets of fluorinated morpholino analogs (e.g., from ) to predict ADMET properties .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability in aqueous solutions?

Methodological Answer: Conflicting stability data may arise from:

- pH Sensitivity : The compound degrades rapidly at pH >8.0 (half-life <1 hour) but remains stable at pH 5.0–7.4 (half-life >24 hours). Use buffered solutions (e.g., PBS pH 7.4) for assays .

- Temperature Effects : Storage at −20°C preserves integrity (>95% after 6 months), whereas room temperature leads to 15% degradation in 30 days .

| Condition | Degradation Rate | Half-Life |

|---|---|---|

| pH 7.4, 25°C | 2% per day | 35 days |

| pH 8.0, 25°C | 50% per hour | 1.2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.